molecular formula C18H15N3O2 B1324643 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide CAS No. 887407-93-4

2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide

Cat. No. B1324643
M. Wt: 305.3 g/mol
InChI Key: SUFPSLKDFHCUKP-UHFFFAOYSA-N
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Description

“2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide” is a unique chemical compound with the empirical formula C12H11N3O2 and a molecular weight of 229.23 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string representation of this compound is O=C(N)CN1N=C(C2=CC=CC=C2)C(C=O)=C1 . This provides a text-based representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the available resources.

Scientific Research Applications

Application 1: Antimicrobial Studies

  • Specific Scientific Field : Medicinal Chemistry
  • Summary of the Application : This compound has been used in the synthesis of hydrazone derivatives and azomethine and N-arylamine derivatives, which have shown potential as potent growth inhibitors of antibiotic-resistant bacteria, including Staphylococcus aureus and Acinetobacter baumannii .
  • Methods of Application or Experimental Procedures : The new coumarin-pyrazole-hydrazone hybrids are synthesized from commercially available starting materials and reagents using benign reaction conditions . Similarly, the azomethine and N-arylamine derivatives are synthesized and their antimicrobial activities are studied .
  • Results or Outcomes : Several of these molecules have been found to be potent growth inhibitors of several strains of these tested bacteria with minimum inhibitory concentrations as low as 1.56 μg/mL . The active compounds against methicillin-resistant Staphylococcus aureus showed activity as low as 16 μg/mL .

Application 2: COX-2 Inhibitor Studies

  • Specific Scientific Field : Medicinal Chemistry
  • Summary of the Application : This compound has been used in the synthesis of pyrazole and triazole derivatives, which have shown potential as selective COX-2 inhibitors . COX-2 is an enzyme that is overexpressed in various pathophysiological conditions such as inflammation, hyperalgesia, and cancer .
  • Methods of Application or Experimental Procedures : The derivatives were synthesized by different reactions like Vilsmeier–Haack reaction and click reaction . In vitro COX-1 and COX-2 inhibition studies were conducted to evaluate their efficacy .
  • Results or Outcomes : Five compounds were found to be potent and selective inhibitors of the COX-2 isozyme with IC50 values in the 0.551–0.002 μM range . For example, compound 15a showed the best inhibitory activity in comparison to all synthesized compounds including the reference celecoxib with IC50 = 0.002 μM .

properties

IUPAC Name

2-(4-formyl-3-phenylpyrazol-1-yl)-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c22-13-15-11-21(20-18(15)14-7-3-1-4-8-14)12-17(23)19-16-9-5-2-6-10-16/h1-11,13H,12H2,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFPSLKDFHCUKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=O)CC(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide

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